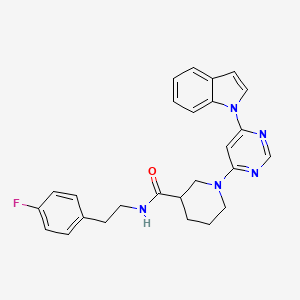
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C26H26FN5O and its molecular weight is 443.526. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Chemical Structure and Synthesis
Compounds with complex structures, including pyrimidine, piperidine, and carboxamide moieties, are frequently synthesized for their potential biological activities. For example, the synthesis of pyridopyrimidines and thienopyrimidines involves condensation and cyclization reactions that introduce various functional groups to the core structure, enhancing its activity and specificity (Vijayakumar, Karthikeyan, & Sarveswari, 2014; Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such syntheses are crucial for producing compounds with potential applications in medicinal chemistry and drug discovery.
Biological Activities and Mechanisms
The structural motifs found in these compounds, like pyrimidine and piperidine, are often associated with various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. For instance, some compounds have been shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer therapy by inhibiting the formation of blood vessels in tumors and interacting with DNA (Kambappa et al., 2017). Another study focused on synthesizing novel benzodifuranyl derivatives for their anti-inflammatory and analgesic properties, highlighting the therapeutic potential of these compounds in managing pain and inflammation (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Potential Therapeutic Uses
The exploration of these compounds often aims to identify new therapeutic agents. For example, the development of SARS-CoV protease inhibitors based on pyrimidine derivatives indicates the potential for these compounds to be used in antiviral therapies, showcasing the relevance of chemical synthesis in responding to global health challenges (Abd El-All et al., 2016). Furthermore, the synthesis and biological evaluation of pyrazolopyrimidines as anticancer and anti-lipoxygenase agents underscore the importance of chemical innovation in developing new treatments for cancer and inflammatory diseases (Rahmouni et al., 2016).
Propriétés
IUPAC Name |
N-[2-(4-fluorophenyl)ethyl]-1-(6-indol-1-ylpyrimidin-4-yl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26FN5O/c27-22-9-7-19(8-10-22)11-13-28-26(33)21-5-3-14-31(17-21)24-16-25(30-18-29-24)32-15-12-20-4-1-2-6-23(20)32/h1-2,4,6-10,12,15-16,18,21H,3,5,11,13-14,17H2,(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMABZOXZLEWGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC=NC(=C2)N3C=CC4=CC=CC=C43)C(=O)NCCC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-indol-1-yl)pyrimidin-4-yl)-N-(4-fluorophenethyl)piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

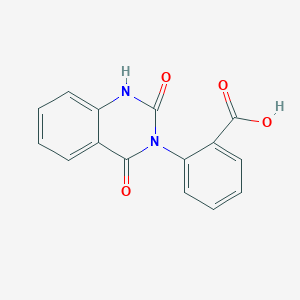
![methyl 2-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2836464.png)
![2-[(4-chlorophenyl)sulfanyl]-N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2836465.png)
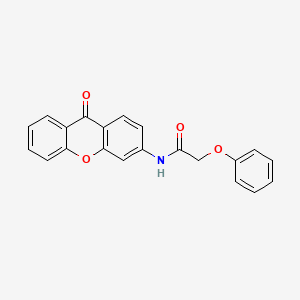

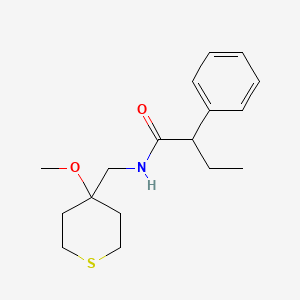




![4-Amino-N-[2-(diethylamino)ethyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2836476.png)
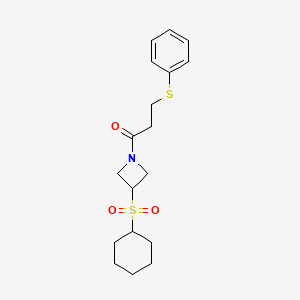
![2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide](/img/structure/B2836479.png)
![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((4-morpholino-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)urea](/img/structure/B2836481.png)